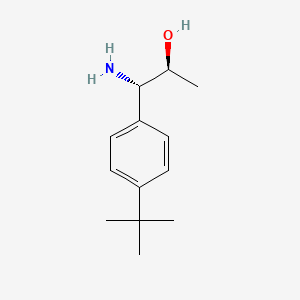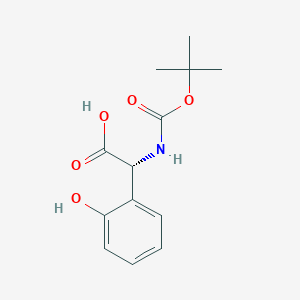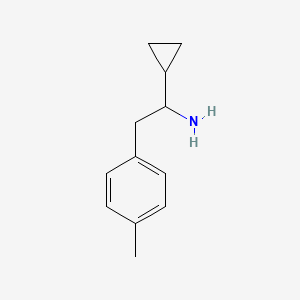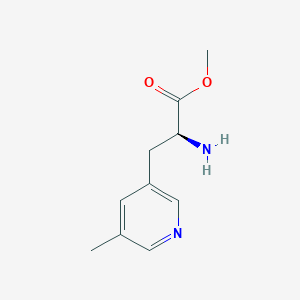
Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a methyl group and an amino acid ester moiety, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylpyridin-3-ylmethanol, which is prepared by reducing 5-methylnicotinic acid with sodium borohydride in methanol.
Formation of Intermediate: The intermediate is then reacted with thionyl chloride to form 5-methylpyridin-3-ylmethyl chloride.
Amino Acid Ester Formation: The resulting chloride is then reacted with (S)-2-amino-3-hydroxypropanoic acid methyl ester in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction conditions such as temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Alkylated pyridine derivatives.
Applications De Recherche Scientifique
Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-ethylpyridine: Used as an intermediate in the production of nicotinic acid and nicotinamide.
3-(5-Methylpyridin-3-yl)propanoic acid: Similar structure but lacks the amino group, affecting its reactivity and applications.
Uniqueness
Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl is unique due to its combination of a pyridine ring with an amino acid ester moiety, providing a versatile scaffold for various chemical modifications and applications .
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-(5-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-8(6-12-5-7)4-9(11)10(13)14-2/h3,5-6,9H,4,11H2,1-2H3/t9-/m0/s1 |
Clé InChI |
CRCYMLGUJXATNB-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC(=CN=C1)C[C@@H](C(=O)OC)N |
SMILES canonique |
CC1=CC(=CN=C1)CC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13056428.png)
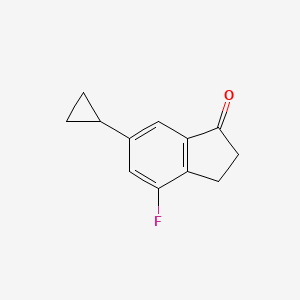
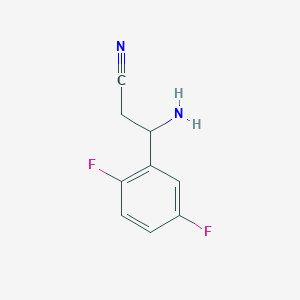
![4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13056446.png)
![Methyl 1-aminospiro[2.3]hexane-5-carboxylate](/img/structure/B13056456.png)

![(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056465.png)
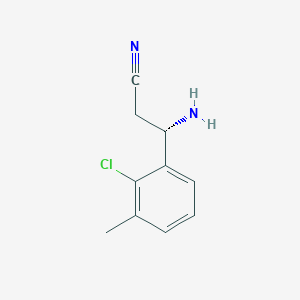
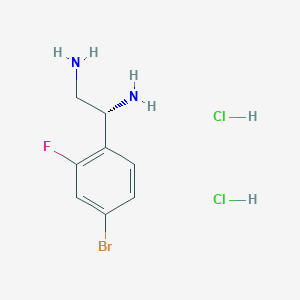
![Ethyl 3-isopropylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13056476.png)
![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056481.png)
